1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- is a chemical compound with the molecular formula and a molecular weight of approximately 276.33 g/mol. This compound features a benzene ring substituted with two cyano groups (–C≡N) and a tert-butylphenoxy group, which significantly influences its chemical properties and reactivity. The compound is often referred to by its synonyms, including 4-(4-tert-butylphenoxy)phthalonitrile and has the CAS number 125023-51-0 .
The reactivity of 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- is primarily attributed to the presence of the cyano groups, which can participate in various nucleophilic addition reactions. These reactions typically involve:
Further studies are needed to establish specific biological activities for this compound.
The synthesis of 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions (e.g., temperature, catalysts) must be optimized for yield and purity.
1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- has potential applications in various fields:
Several compounds share structural similarities with 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
4-[4-(3,4-Dicyanophenoxy)phenyl]phenoxy]benzene-1,2-dicarbonitrile | 38791-69-4 | C28H14N4O2 | Contains multiple cyano groups and phenolic structures |
4-(3-Cyanophenoxy)-phthalonitrile | Not available | C17H12N2O | Similar phthalonitrile structure but different substituents |
p,p'-Bis(3,4-Dicyanophenoxy)Biphenyl | Not available | C26H18N4O2 | Contains biphenyl structure with dicyanophenoxy substituents |
The uniqueness of 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- lies in its specific combination of a tert-butyl group with cyano functionalities on a phthalate framework. This configuration may provide distinct chemical reactivity and potential biological activity compared to other similar compounds. Further comparative studies are necessary to elucidate these differences comprehensively.